4-(Quinolin-4-YL)piperidine-4-carbonitrile hydrochloride - 1189945-35-4

4-(Quinolin-4-YL)piperidine-4-carbonitrile hydrochloride

Catalog Number: EVT-1681068
CAS Number: 1189945-35-4
Molecular Formula: C15H16ClN3
Molecular Weight: 273.76 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Alectinib Hydrochloride

  • Compound Description: Alectinib hydrochloride is an orally available, small-molecule kinase inhibitor used as a first-line treatment for non-small cell lung cancer (NSCLC) []. It exerts its anticancer activity by inhibiting the anaplastic lymphoma kinase (ALK) tyrosine kinase receptor. Despite its approval for medical use a decade ago, the crystal structures of its three proposed polymorphs remained elusive until recently due to its low solubility. [].
  • Relevance: While Alectinib hydrochloride and 4-(Quinolin-4-YL)piperidine-4-carbonitrile hydrochloride share a common piperidine ring system, they differ significantly in their overall structure and pharmacological targets. Alectinib features a substituted benzo[b]carbazole moiety, a morpholine ring, and a cyano group, which are absent in the target compound. The presence of the morpholine and benzo[b]carbazole rings in Alectinib hydrochloride significantly influences its interactions with the ALK tyrosine kinase receptor, while the target compound, lacking these features, would likely exhibit a different binding profile. Despite these differences, their shared piperidine ring system places them in a similar chemical space, and insights into the physicochemical properties of Alectinib hydrochloride, such as its low solubility [], could be informative for the development and formulation of the target compound.

Vacquinol-1

  • Compound Description: Vacquinol-1 is a quinoline methanol compound under investigation for its potential as a treatment for glioblastoma, an aggressive type of brain cancer []. This compound induces cell death in glioblastoma cells through a process known as catastrophic vacuolization. The presence of two adjacent stereogenic centers in its structure gives rise to four distinct stereoisomers, each with potentially different pharmacokinetic and pharmacodynamic properties [].
  • Relevance: Vacquinol-1 exhibits structural similarities to 4-(Quinolin-4-YL)piperidine-4-carbonitrile hydrochloride, particularly in the shared presence of a quinoline moiety and a piperidine ring. Understanding the stereospecific activity of Vacquinol-1's isomers [] could provide valuable insights into potential stereochemical considerations for the target compound, particularly if it possesses any stereocenters. While both compounds target different therapeutic areas, their shared structural features suggest a potential overlap in their pharmacological profiles, warranting further investigation.
  • Compound Description: This compound is characterized by its open conformation, with the quinoline and carboxylate ester groups oriented in opposite directions relative to the piperidine ring, resulting in a U-shaped molecular structure []. This conformation is stabilized by intramolecular interactions, specifically O—H⋯O hydrogen bonds, which play a role in its crystal packing [].
  • Compound Description: This compound is structurally similar to Benzyl 2-{methyl}piperidine-1-carboxylate, differing only in the ester functionality attached to the piperidine ring. It adopts a folded conformation in its crystal structure, stabilized by an intramolecular O—H⋯O hydrogen bond between the carboxylate and quinolinyl residues []. The crystal packing of this compound is characterized by helical supramolecular C(7) chains formed via these hydrogen bonds [].

2-{1-[2,8-Bis(trifluoromethyl)quinolin-4-yl]-3,5,6,7,8,8a-hexahydro-1H-1,3-oxazolo[3,4-a]pyridin-3-yl}phenol

  • Compound Description: This compound, a mefloquine-oxazolidine derivative, is structurally complex, featuring an oxazoline ring fused to the piperidine moiety, which itself is linked to a quinoline ring bearing bis(trifluoromethyl) substituents []. The molecule exhibits an intramolecular O—H⋯N(piperidine) hydrogen bond, contributing to its conformational stability []. Crystal packing analysis reveals interactions such as C—H⋯O, C—H⋯F, and C—H⋯π(hydroxybenzene) interactions, highlighting the importance of these weak forces in its solid-state structure [].

Crizotinib

  • Compound Description: Crizotinib is a medication used to treat non-small cell lung cancer (NSCLC) that has spread to other parts of the body. It is a type of tyrosine kinase inhibitor that works by blocking the action of certain proteins that help cancer cells grow and divide [].
  • Relevance: The intermediate 4-(4-Iodo-1H-pyrazol-1-yl)piperidine is crucial for synthesizing Crizotinib []. While Crizotinib itself does not bear a direct structural resemblance to 4-(Quinolin-4-YL)piperidine-4-carbonitrile hydrochloride, the shared use of a piperidine ring as a key structural motif highlights a commonality in their chemical synthesis. This suggests that synthetic strategies employed in the production of Crizotinib, particularly those involving piperidine modifications, could potentially be adapted or applied to the synthesis of 4-(Quinolin-4-YL)piperidine-4-carbonitrile hydrochloride.

24-(Piperidin-1-yl)-5β-cholan-3α-ol

  • Compound Description: This compound, along with its morpholine and 1-methylpiperazine analogs, was synthesized from lithocholic acid through a series of reactions, including amide formation and reduction []. These compounds were tested for cancerostatic and antimicrobial activities in vitro, with some showing promising results [].

(2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride

  • Compound Description: This compound was synthesized from piperidine-4-carboxylic acid through a multi-step process involving amidation, Friedel-Crafts acylation, and hydration []. Its structure, characterized by a piperidine ring linked to a difluorophenyl ketone moiety, reflects the synthetic strategy employed in its preparation.

3-(2-Amino-6-phenylpyrimidin-4-yl)-4-hydroxy-1-methylquinolin-2(1H)-one

  • Compound Description: This compound represents a class of quinoline-pyrimidine hybrids explored for their anticancer properties []. Its synthesis involves a multi-step process, including the preparation of substituted α,β-unsaturated ketones from 3-acetyl-4-hydroxy-N-methylquinolin-2-one and their subsequent reaction with guanidine hydrochloride []. In vitro studies have shown promising anticancer activity against human hepatocellular carcinoma (HepG2) and squamous cell carcinoma (KB) cell lines, indicating its potential as a lead compound for anticancer drug development [].

3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile

  • Compound Description: This compound features a piperidine ring directly attached to a pyrazole ring, a structural motif that is distinct from the quinoline-piperidine framework observed in the target compound []. The presence of a nitrile group and a carbonyl group in this compound further contributes to its unique structural characteristics.

3-Aminopyrazolo[4,3-c]quinolin-4-one

  • Compound Description: This compound class, characterized by a pyrazolo[4,3-c]quinolin-4-one core, is synthesized from 2,4-dichloroquinoline-3-carbonitrile through a series of reactions []. This synthetic pathway involves modifications to the quinoline ring system, highlighting the versatility of this scaffold in accessing diverse chemical structures.
  • Relevance: While not directly mentioned, the synthesis of 3-aminopyrazolo[4,3-c]quinolin-4-ones involves an intermediate, 2-chloro-4-(4-methylpiperidin-1-yl)quinoline-3-carbonitrile, which bears a structural resemblance to 4-(Quinolin-4-YL)piperidine-4-carbonitrile hydrochloride []. Both compounds feature a quinoline ring directly linked to a piperidine moiety, albeit with different substituents. This structural similarity suggests potential commonalities in their synthetic pathways and starting materials, making the synthetic route to 3-aminopyrazolo[4,3-c]quinolin-4-ones potentially adaptable for the preparation of 4-(Quinolin-4-YL)piperidine-4-carbonitrile hydrochloride.

Donepezil HCL (1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride)

  • Compound Description: Donepezil HCL is a medication used to treat the symptoms of Alzheimer's disease [, , ]. It belongs to a class of drugs called acetylcholinesterase inhibitors, which work by increasing levels of acetylcholine in the brain. Donepezil HCL has been shown to improve cognitive function and daily living activities in some people with Alzheimer's disease.

1,2-Dihydro-6-methyl-2-oxo-5-(imidazo[1,2-a]pyridin-6-yl)-3-pyridine carbonitrile hydrochloride monohydrate

  • Compound Description: This compound is a new cardiotonic agent that has been shown to produce positive inotropic effects in isolated guinea pig cardiac muscles []. It inhibits the cyclic AMP-specific isoenzyme of phosphodiesterase, leading to an elevation of cyclic AMP content in the heart, which is thought to be the mechanism responsible for its cardiotonic effects [].

17. N-(quinolin-8-yl)benzamide* Compound Description: This compound serves as a starting material in the copper-mediated synthesis of quinazolinones []. This reaction highlights the potential of quinoline-containing compounds as precursors for the construction of other heterocyclic systems with diverse biological activities.* Relevance: N-(quinolin-8-yl)benzamide shares the quinoline ring system with 4-(Quinolin-4-YL)piperidine-4-carbonitrile hydrochloride. Although they differ in their substituents and overall structure, the presence of the quinoline moiety suggests potential similarities in their physicochemical properties. Understanding the reactivity of the quinoline ring in N-(quinolin-8-yl)benzamide [] could provide insights into potential synthetic modifications and transformations applicable to the target compound.

N,N′-Bis[1-aryl-3-(piperidine-1-yl)propylidene]hydrazine dihydrochlorides

  • Compound Description: This series of compounds was synthesized to explore their anticancer potential []. They were prepared by reacting two equivalents of 1-aryl-3-(piperidine-1-yl)-1-propanone hydrochlorides with hydrazine hydrate []. Several compounds within this series showed promising cytotoxicity against human hepatoma (Huh7) and breast cancer (T47D) cells [].

22. 6,6‐Dimethyl‐2‐oxo‐4‐{2‐[5‐organylsilyl(germyl)]furan(thiophen)‐2‐yl}vinyl‐5,6‐dihydro‐2H‐pyran‐3‐carbonitriles* Compound Description: This class of compounds, characterized by a dihydropyran ring linked to a substituted furan or thiophene ring through a vinyl bridge, has been studied for its cytotoxic and matrix metalloproteinase (MMP) inhibitory activities []. These compounds were synthesized through a condensation reaction between silicon- or germanium-containing furyl(thienyl)-2-carbaldehydes and 3-cyano-4,6,6-trimethyl-5,6-dihydropyran-2-one []. * Relevance: While the 6,6‐Dimethyl‐2‐oxo‐4‐{2‐[5‐organylsilyl(germyl)]furan(thiophen)‐2‐yl}vinyl‐5,6‐dihydro‐2H‐pyran‐3‐carbonitriles and 4-(Quinolin-4-YL)piperidine-4-carbonitrile hydrochloride are structurally distinct, they share a common synthetic approach. Both compounds are prepared through condensation reactions, highlighting the importance of this type of reaction in constructing diverse heterocyclic compounds.

Vilazodone Hydrochloride

  • Compound Description: Vilazodone hydrochloride is an antidepressant and anxiolytic medication used to treat major depressive disorder (MDD) []. It functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at serotonin 5-HT1A receptors. The synthesis of vilazodone hydrochloride involves a multi-step process, with a focus on optimizing the preparation of key intermediates [].

24. R-VK4-40 and R-VK4-116* Compound Description: R-VK4-40 and R-VK4-116 are two new and structurally distinct D3R antagonists that show potential as treatments for opioid use disorder due to their ability to attenuate opioid and cocaine reward and mitigate relapse in preclinical models [].* Relevance: These compounds are structurally dissimilar to 4-(Quinolin-4-YL)piperidine-4-carbonitrile hydrochloride, but both contain a piperidine ring. R-VK4-40 and R-VK4-116 are notable for their lack of adverse cardiovascular effects in the presence of cocaine, unlike other D3R antagonists [].

QMPCB (quinolin-8-yl 4-methyl-3-(piperidine-1-carbonyl)benzoate)

  • Compound Description: QMPCB, also known as SGT-11, is another SCRA with a quinoline core similar to QMPSB and its analogs []. It undergoes ester hydrolysis as a primary metabolic pathway, yielding hydroxy and carboxylic acid metabolites [].

2-Amino-6-(piperidin-1-yl)-4-p-tolylpyridine-3,5-dicarbonitrile

  • Compound Description: This compound is characterized by the presence of a piperidine ring directly attached to a pyridine ring, with two nitrile groups and a p-tolyl substituent on the pyridine ring []. The arrangement of these substituents and the presence of the two nitrile groups contribute to the distinct electronic and steric properties of this molecule.

1-[2-Amino-4-methyl-1,3-thiazol-5-yl]-3-aryl-prop-2-en-1-one

  • Compound Description: This group of compounds represents a series of thiazolyl chalcones, synthesized through a piperidine-catalyzed Claisen-Schmidt condensation reaction between a thiazolyl ketone and various aromatic aldehydes []. These chalcones serve as valuable intermediates in synthesizing structurally diverse heterocyclic compounds.
  • Relevance: While not directly comparable in structure to 4-(Quinolin-4-YL)piperidine-4-carbonitrile hydrochloride, the synthesis of 1-[2-amino-4-methyl-1,3-thiazol-5-yl]-3-aryl-prop-2-en-1-ones utilizes piperidine as a catalyst []. This highlights the versatility of piperidine as a reagent in organic synthesis and suggests potential applications in preparing the target compound or related analogs.

11‐Amino‐3‐methoxy‐8‐substituted‐12‐aryl‐8,9‐dihydro‐7H‐chromeno[2,3‐b]quinolin‐10(12H)‐one Derivatives

  • Compound Description: This class of compounds, characterized by a chromeno[2,3-b]quinoline core, was synthesized through a multi-step process involving a final cyclization reaction catalyzed by K2CO3/Cu2Cl2 []. This synthetic strategy highlights the utility of transition metal-catalyzed reactions in constructing complex heterocyclic systems.
  • Relevance: The synthesis of 11‐Amino‐3‐methoxy‐8‐substituted‐12‐aryl‐8,9‐dihydro‐7H‐chromeno[2,3‐b]quinolin‐10(12H)‐one derivatives involves the use of piperidine in the initial condensation step to form 2-amino-7-methoxy-4-aryl-4H-chromene-3-carbonitrile compounds []. Although structurally unrelated to 4-(Quinolin-4-YL)piperidine-4-carbonitrile hydrochloride, the shared use of piperidine in their synthetic pathways underscores its importance as a reagent in accessing diverse chemical scaffolds.

Properties

CAS Number

1189945-35-4

Product Name

4-(Quinolin-4-YL)piperidine-4-carbonitrile hydrochloride

IUPAC Name

4-quinolin-4-ylpiperidine-4-carbonitrile;hydrochloride

Molecular Formula

C15H16ClN3

Molecular Weight

273.76 g/mol

InChI

InChI=1S/C15H15N3.ClH/c16-11-15(6-9-17-10-7-15)13-5-8-18-14-4-2-1-3-12(13)14;/h1-5,8,17H,6-7,9-10H2;1H

InChI Key

FDGMFUJOEVKYGS-UHFFFAOYSA-N

SMILES

C1CNCCC1(C#N)C2=CC=NC3=CC=CC=C23.Cl

Canonical SMILES

C1CNCCC1(C#N)C2=CC=NC3=CC=CC=C23.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.